molecular formula C17H18BrN3 B12960839 3-(4-Bromobenzyl)-2-ethyl-6,8-dimethylimidazo[1,2-b]pyridazine

3-(4-Bromobenzyl)-2-ethyl-6,8-dimethylimidazo[1,2-b]pyridazine

Cat. No.: B12960839
M. Wt: 344.2 g/mol
InChI Key: QRSYLXCXTPFYPH-UHFFFAOYSA-N
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Description

3-(4-Bromobenzyl)-2-ethyl-6,8-dimethylimidazo[1,2-b]pyridazine is a heterocyclic compound that features a pyridazine ring fused with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromobenzyl)-2-ethyl-6,8-dimethylimidazo[1,2-b]pyridazine typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzylamine with 2-ethyl-6,8-dimethylimidazo[1,2-b]pyridazine-3-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobenzyl)-2-ethyl-6,8-dimethylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the bromine substituent to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: De-brominated derivatives.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

3-(4-Bromobenzyl)-2-ethyl-6,8-dimethylimidazo[1,2-b]pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Bromobenzyl)-2-ethyl-6,8-dimethylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A simpler analog with a similar core structure but lacking the imidazole ring.

    Pyridazinone: Contains a keto group, which imparts different chemical properties and biological activities.

    Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with different substitution patterns.

Uniqueness

3-(4-Bromobenzyl)-2-ethyl-6,8-dimethylimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern and the presence of both bromobenzyl and ethyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H18BrN3

Molecular Weight

344.2 g/mol

IUPAC Name

3-[(4-bromophenyl)methyl]-2-ethyl-6,8-dimethylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C17H18BrN3/c1-4-15-16(10-13-5-7-14(18)8-6-13)21-17(19-15)11(2)9-12(3)20-21/h5-9H,4,10H2,1-3H3

InChI Key

QRSYLXCXTPFYPH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C(=N1)C(=CC(=N2)C)C)CC3=CC=C(C=C3)Br

Origin of Product

United States

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